2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-12-6-7-14(27-4)15(8-12)28-5/h6-9,11H,10H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCJAHJGMLBPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell growth, differentiation, and survival.
Mode of Action
It’s likely that it interacts with its targets in a similar manner to other kinase inhibitors, by binding to the atp-binding pocket of the kinase and preventing the phosphorylation of downstream targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound and ’s analog increases lipophilicity compared to aryl substituents (e.g., 4-fluorophenyl in ). However, the 3,4-dimethoxyphenyl group in the target compound introduces polar methoxy groups, balancing hydrophobicity .
Molecular Weight and Complexity :
- The target compound (MW 435.47) is heavier than ’s cyclohexyl analog (MW 331.4) due to the aromatic dimethoxyphenyl group. However, it is lighter than Example 83 (MW 571.2), which incorporates a chromen-4-one moiety .
Thermal Stability :
- Example 83 exhibits a high melting point (302–304°C), suggesting strong crystalline packing due to its planar chromen-4-one group. The target compound’s melting point remains unreported but is expected to be lower due to the flexible dimethoxyphenyl substituent .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Methodology : The synthesis typically involves coupling α-chloroacetamide intermediates with substituted pyrazolo[3,4-d]pyrimidinone scaffolds. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-aryl-substituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) to introduce the acetamide side chain . Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane.
Q. How can structural confirmation of this compound be achieved post-synthesis?
- Methodology : Use a combination of 1H/13C NMR to verify substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups at δ 165–170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (±5 ppm). X-ray crystallography (if crystalline) provides definitive proof of the tert-butyl group’s steric effects and the planar pyrimidinone core .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution to detect impurities (<1% area).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
- Dynamic Light Scattering (DLS) : Evaluates aggregation in aqueous buffers (critical for bioavailability studies) .
Advanced Research Questions
Q. How do substituents (e.g., tert-butyl, dimethoxyphenyl) influence the compound’s bioactivity and solubility?
- Methodology :
- LogP Calculations : Predict lipophilicity using software like MarvinSketch; tert-butyl increases LogP (~3.5), reducing aqueous solubility.
- SAR Studies : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess impact on receptor binding. The 3,4-dimethoxyphenyl group enhances π-π stacking in enzyme pockets (e.g., kinase inhibition assays) .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation improves bioavailability .
Q. What computational methods optimize reaction yields for scale-up synthesis?
- Methodology :
- Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps (e.g., amide bond formation).
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, using DMF with K2CO3 increases coupling efficiency by 20% compared to THF .
- Microreactor Screening : Test 10–50 mg scales in flow reactors to minimize side reactions (e.g., tert-butyl group hydrolysis) .
Q. How can structural modifications resolve contradictory bioassay data (e.g., in vitro vs. in vivo efficacy)?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify hydroxylation or demethylation products in liver microsomes.
- Proteomics : SILAC labeling in cell lines quantifies target engagement (e.g., kinase inhibition) and off-target effects .
- Cryo-EM : Resolve compound-protein complexes to validate binding modes inconsistent with docking predictions .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and suggest α-chloroacetamide coupling is standard, but highlights variability in tert-butyl group stability under acidic conditions. Mitigate this by pre-activating the pyrimidinone core with Boc protection .
- Bioactivity : While notes dimethoxyphenyl enhances binding, reports reduced potency in polar active sites. Resolve via alanine scanning mutagenesis to identify critical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
